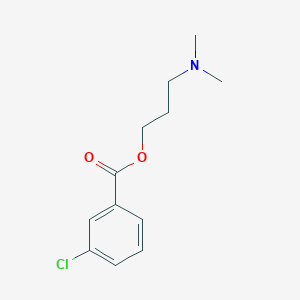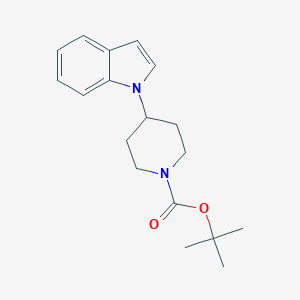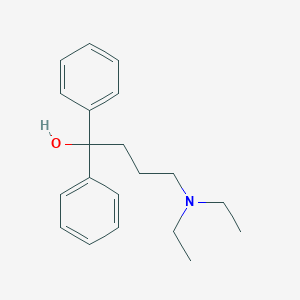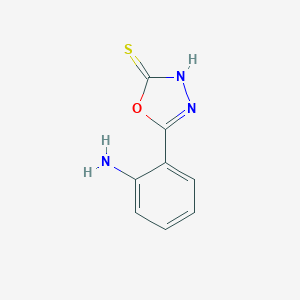
Methyl 2-(dimethylamino)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(dimethylamino)-2-methylpropanoate, also known as DMAPA, is a chemical compound that belongs to the class of esters. It is widely used in the field of organic chemistry as a catalyst for various reactions such as esterification, amidation, and transesterification. DMAPA is a colorless liquid with a pungent odor and is highly soluble in polar solvents such as water, alcohol, and acetone.
Mechanism Of Action
The mechanism of action of Methyl 2-(dimethylamino)-2-methylpropanoate as a catalyst involves the formation of a complex between the catalyst and the reactant. This complex then undergoes a series of reactions, leading to the formation of the desired product. Methyl 2-(dimethylamino)-2-methylpropanoate is known to act as a nucleophilic catalyst, which means that it donates electrons to the reactant, thereby facilitating the reaction.
Biochemical and Physiological Effects
Methyl 2-(dimethylamino)-2-methylpropanoate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound and is not known to cause any adverse health effects.
Advantages And Limitations For Lab Experiments
One of the major advantages of Methyl 2-(dimethylamino)-2-methylpropanoate as a catalyst is its high efficiency in promoting various reactions. It is also a relatively cheap and readily available catalyst. However, one of the limitations of Methyl 2-(dimethylamino)-2-methylpropanoate is its sensitivity to air and moisture, which can lead to its degradation. In addition, Methyl 2-(dimethylamino)-2-methylpropanoate can also lead to the formation of unwanted side products in certain reactions.
Future Directions
There are numerous future directions for the use of Methyl 2-(dimethylamino)-2-methylpropanoate in scientific research. One potential area is the development of new catalysts based on Methyl 2-(dimethylamino)-2-methylpropanoate, which could have improved efficiency and selectivity in various reactions. Another area is the use of Methyl 2-(dimethylamino)-2-methylpropanoate in the synthesis of new chiral compounds, which could have important applications in the field of medicinal chemistry. Finally, there is also potential for the use of Methyl 2-(dimethylamino)-2-methylpropanoate in the development of new analytical techniques for the analysis of various compounds.
Synthesis Methods
Methyl 2-(dimethylamino)-2-methylpropanoate can be synthesized through the reaction of 2-dimethylaminoethanol with methyl acrylate in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield Methyl 2-(dimethylamino)-2-methylpropanoate.
Scientific Research Applications
Methyl 2-(dimethylamino)-2-methylpropanoate has numerous applications in scientific research. It is widely used as a catalyst in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. Methyl 2-(dimethylamino)-2-methylpropanoate is also used in the synthesis of chiral compounds, which are important in the field of medicinal chemistry. In addition, Methyl 2-(dimethylamino)-2-methylpropanoate is used as a reagent in the analysis of various compounds such as amino acids and peptides.
properties
CAS RN |
140653-59-4 |
|---|---|
Product Name |
Methyl 2-(dimethylamino)-2-methylpropanoate |
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.2 g/mol |
IUPAC Name |
methyl 2-(dimethylamino)-2-methylpropanoate |
InChI |
InChI=1S/C7H15NO2/c1-7(2,8(3)4)6(9)10-5/h1-5H3 |
InChI Key |
LYRCQLASMUAFIC-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OC)N(C)C |
Canonical SMILES |
CC(C)(C(=O)OC)N(C)C |
synonyms |
DL-Alanine, N,N,2-triMethyl-, Methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)





![3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B182037.png)
![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)


![4-[(1-Adamantylcarbonyl)amino]benzoic acid](/img/structure/B182045.png)

